molecular formula C11H13N3O2 B12805848 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea CAS No. 102433-05-6

1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea

Cat. No.: B12805848
CAS No.: 102433-05-6
M. Wt: 219.24 g/mol
InChI Key: IDGXKMQRIHTSDO-UHFFFAOYSA-N
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Description

1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a cyanobenzyl group attached to a urea moiety, with an additional hydroxyethyl group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea typically involves the reaction of alpha-cyanobenzyl chloride with 2-hydroxyethylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyanobenzyl group can be reduced to form amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-cancer agent or in the treatment of neurological disorders.

    Industry: Its stability and reactivity make it suitable for use in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The cyanobenzyl group can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid side chains, stabilizing the compound-protein complex.

Comparison with Similar Compounds

When compared to similar compounds, 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea stands out due to its unique combination of functional groups. Similar compounds include:

    1-(alpha-Cyanobenzyl)-3-methylurea: Lacks the hydroxyethyl group, which may reduce its reactivity in certain reactions.

    1-(alpha-Cyanobenzyl)-3-(2-aminoethyl)urea: Contains an aminoethyl group instead of a hydroxyethyl group, which can alter its interaction with biological molecules.

The presence of the hydroxyethyl group in this compound provides additional sites for chemical modification and interaction, enhancing its versatility in research and industrial applications.

Properties

CAS No.

102433-05-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-[cyano(phenyl)methyl]-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C11H13N3O2/c12-8-10(9-4-2-1-3-5-9)14-11(16)13-6-7-15/h1-5,10,15H,6-7H2,(H2,13,14,16)

InChI Key

IDGXKMQRIHTSDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)NC(=O)NCCO

Origin of Product

United States

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